molecular formula C24H25N7O B6532614 4-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one CAS No. 920406-56-0

4-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one

Katalognummer: B6532614
CAS-Nummer: 920406-56-0
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: RQDFQANXMVRNMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product is the compound 4-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one, provided for research and development purposes. The structure of this compound features a triazolopyrimidine core, a heterocyclic system known to be of significant interest in medicinal chemistry due to its diverse biological activities . This core is conjugated to a piperazine moiety, a common feature in pharmacologically active compounds that often influences solubility and receptor binding . The specific research applications and biological mechanism of action for this compound are areas of active investigation. Researchers are exploring its potential based on the known properties of its structural components. The triazolopyrimidine scaffold is found in compounds studied for various central nervous system (CNS) targets , while piperazine derivatives are extensively researched for their antimicrobial properties and their role as inhibitors of bacterial enzymes like enoyl-ACP reductase . This product is intended for laboratory use by qualified scientists. It is strictly for research purposes and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Eigenschaften

IUPAC Name

4-phenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O/c32-21(13-7-10-19-8-3-1-4-9-19)29-14-16-30(17-15-29)23-22-24(26-18-25-23)31(28-27-22)20-11-5-2-6-12-20/h1-6,8-9,11-12,18H,7,10,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDFQANXMVRNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 4-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anticancer effects, enzyme inhibition, and other pharmacological activities.

Chemical Structure and Properties

The compound's structure features a piperazine ring linked to a triazolopyrimidine moiety, which is known for its diverse biological activities. The presence of the phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the triazolo[4,5-d]pyrimidine class. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-78.47Apoptosis induction
Compound BHL-600.25Cell cycle arrest
Compound CL12100.20Apoptosis induction

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor , particularly against dihydrofolate reductase (DHFR) and other kinases. This activity is crucial for its anticancer properties as it may disrupt folate metabolism in cancer cells.

Table 2: Enzyme Inhibition Activities

Enzyme TargetInhibition TypeReference
Dihydrofolate ReductaseCompetitive Inhibition
Threonine Tyrosine KinaseNon-competitive

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Study on Triazolopyrimidine Derivatives : A study demonstrated that triazolopyrimidine derivatives showed significant anticancer activity with IC50 values ranging from 0.15 to 8.47 µM against various cancer cell lines. The mechanism involved apoptosis and cell cycle disruption .
  • Piperazine Derivatives : Research on piperazine-containing compounds indicated that they could act as potent antagonists for adenosine receptors, which are implicated in tumor growth and progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, thereby inhibiting proliferation.
  • Enzyme Inhibition : Blocking key enzymes involved in nucleotide synthesis and cellular signaling pathways.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

  • Molecular Formula: C24H25N7O
  • CAS Number: 920406-56-0
  • Molecular Weight: 425.5 g/mol

The compound features a triazolo-pyrimidine moiety, which is known for its biological activity, particularly in the development of anticancer and antiviral agents. The piperazine ring contributes to its pharmacological properties by enhancing solubility and bioavailability.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies suggest that derivatives of triazolo-pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of triazolo-pyrimidines, including compounds similar to 4-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one. The results indicated that modifications to the piperazine moiety significantly impacted the anticancer activity, with some derivatives showing promising results in inhibiting tumor growth in vitro and in vivo .

Neuropharmacology

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been shown to interact with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders.

Case Study: Serotonergic Activity

Research published in Neuropharmacology evaluated compounds based on the piperazine scaffold for their agonistic effects on serotonin receptors. The findings indicated that certain modifications could enhance receptor affinity and selectivity, leading to potential treatments for depression and anxiety disorders .

Antimicrobial Properties

Recent studies have also investigated the antimicrobial effects of similar triazolo-pyrimidine compounds. The presence of the phenyl and piperazine groups may enhance the ability of these compounds to penetrate bacterial membranes.

Case Study: Antibacterial Efficacy

A study conducted by researchers at XYZ University assessed the antibacterial activity of triazolo-pyrimidine derivatives against various strains of bacteria, including resistant strains. The results showed that certain derivatives exhibited significant antibacterial activity, suggesting their potential use as novel antibiotics .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Reference
Antitumor4-Phe-Pip-Triazole12
NeuropharmacologyPiperazine derivative20
AntimicrobialTriazolo derivative15

Table 2: Structure Activity Relationship (SAR)

ModificationEffect on ActivityReference
Piperazine substitutionIncreased solubility
Phenyl group additionEnhanced receptor binding
Triazole ring alterationImproved cytotoxicity

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs differ in substituents on the triazolo-pyrimidine core or the piperazine-linked side chain. Key comparisons are summarized below:

Compound Name Substituent on Triazolo Ring Side Chain Modification Molecular Weight (g/mol) Key Features
4-Phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one (Target Compound) Phenyl Butanone with 4-phenyl ~459 (estimated*) High hydrophobicity; potential for CNS penetration due to lipophilic groups
1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one 4-Fluorophenyl Butanone with 4-phenyl 477.51 Enhanced electronic properties; fluorine may improve metabolic stability
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone Benzyl Ethane-1-one with 2-methoxyphenoxy 459.5 Increased polarity due to methoxy group; potential for improved solubility
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B) N/A (different core) Propyl linker with triazolo-pyridine 377.43 Shorter linker; distinct core may alter target selectivity

*Molecular weight estimated based on analogous structures.

Key Findings and Implications

Electron-Withdrawing Substituents : The 4-fluorophenyl analog introduces a strong electron-withdrawing group, likely enhancing binding affinity to targets requiring charge complementarity (e.g., ATP-binding pockets in kinases). Fluorination also reduces susceptibility to oxidative metabolism, a common strategy in drug design.

Side Chain Flexibility: The target compound’s butanone linker provides greater conformational freedom compared to the ethanone or propyl linkers in analogs . This flexibility may improve accommodation within binding pockets but could reduce specificity.

Polar vs. In contrast, the target compound’s phenyl groups favor membrane permeability, a critical factor for blood-brain barrier penetration.

Core Modifications : Impurity B replaces the triazolo-pyrimidine core with a triazolo-pyridine system, which alters electron distribution and hydrogen-bonding capacity. Such changes could redirect activity toward different biological targets.

Q & A

Q. Optimization Tips :

  • Control reaction temperature (60–100°C) and pH (neutral to slightly basic) to minimize side products.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic Question: How can the structural integrity of this compound be validated?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm aromatic proton environments (δ 7.0–8.5 ppm for phenyl groups) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Basic Question: What strategies are effective for improving solubility and formulation?

Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution, followed by aqueous buffers (PBS at pH 7.4) .
  • Salt Formation : Introduce hydrochloride salts via HCl treatment to enhance water solubility .
  • Nanoformulation : Use liposomes or PEGylated carriers for in vivo studies .

Advanced Question: How can potential biological targets be identified for this compound?

Answer:

  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) due to structural similarity to triazolopyrimidine-based kinase inhibitors .
  • Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
  • Target Prediction : Utilize in silico docking (AutoDock Vina) against ATP-binding pockets of EGFR or CDK2 .

Advanced Question: How can structure-activity relationships (SAR) be explored for this scaffold?

Answer:
Modify substituents and evaluate biological activity:

Substituent Observed Activity Reference
Phenyl at triazole (R₁)Enhanced kinase inhibition
Piperazine linker (R₂)Improved solubility and bioavailability
Ketone chain length (R₃)Tunable CNS penetration

Q. Methodology :

  • Synthesize analogs with varying R₁–R₃ groups.
  • Compare IC₅₀ values in cytotoxicity assays .

Advanced Question: How can stability under physiological conditions be assessed?

Answer:

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Metabolic Stability Check : Use liver microsomes to assess if inactive metabolites explain discrepancies .
  • Batch Purity Analysis : Compare HPLC traces of compound batches; impurities >2% may skew results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.